molecular formula C15H15ClN2O3S B4440021 N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4440021
M. Wt: 338.8 g/mol
InChI Key: FSORFXMXFBGZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important energy-sensing enzyme that plays a critical role in regulating cellular metabolism. A-769662 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular disease.

Mechanism of Action

N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to conformational changes in the enzyme that increase its activity. AMPK activation by N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide leads to a variety of downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These include increased glucose uptake and insulin sensitivity, increased fatty acid oxidation, increased mitochondrial biogenesis, and reduced inflammation.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its specificity for AMPK and its ability to activate the enzyme without the need for energy depletion. However, N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide. These include further studies on its potential therapeutic applications in diabetes, cancer, and cardiovascular disease, as well as studies on its potential toxicity and side effects. Additionally, there is a need for the development of more potent and selective AMPK activators that can be used in clinical settings.

Scientific Research Applications

N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes research, N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer research, N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells and induce cell death. In cardiovascular disease research, N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to improve cardiac function and reduce cardiac fibrosis.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(methanesulfonamido)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-10-8-11(6-7-14(10)18-22(2,20)21)15(19)17-13-5-3-4-12(16)9-13/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSORFXMXFBGZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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